molecular formula C21H26ClN3O B6579555 2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049473-53-1

2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B6579555
CAS No.: 1049473-53-1
M. Wt: 371.9 g/mol
InChI Key: CHJRYFWXWIZSGE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-chlorobenzyl chloride, through the chlorination of benzyl chloride.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-phenylpiperazine to form 4-chlorophenyl-4-phenylpiperazine.

    Acylation: The final step involves the acylation of the substituted piperazine with acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings or other reducible groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of reduced aromatic rings

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide
  • 2-(4-chlorophenyl)-N-[3-(4-ethylpiperazin-1-yl)propyl]acetamide
  • 2-(4-chlorophenyl)-N-[3-(4-isopropylpiperazin-1-yl)propyl]acetamide

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is unique due to the presence of the phenyl group on the piperazine ring

Biological Activity

2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the realm of anticonvulsant and antidepressant activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H23ClN4O
  • Molecular Weight : 337.42 g/mol
  • IUPAC Name : this compound

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A study synthesized several derivatives and evaluated their efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The results showed that some derivatives provided protection against seizures, with varying degrees of potency based on their structural modifications.

Table 1: Anticonvulsant Activity of Derivatives

CompoundDose (mg/kg)MES ProtectionscPTZ ProtectionClogP Value
3100YesNo3.15
12100YesYes3.71
14300YesYes4.26
19300YesNo3.71

The study found that lipophilicity (as indicated by ClogP values) plays a crucial role in the anticonvulsant activity, with more lipophilic compounds showing prolonged effects .

Antidepressant Activity

In addition to anticonvulsant effects, the compound has been investigated for its potential antidepressant activity. The structural similarity to known antidepressants suggests that it may interact with serotonin and dopamine receptors. Preliminary studies indicate that it could modulate neurotransmitter levels, contributing to its antidepressant effects.

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. Additionally, the piperazine moiety is believed to enhance receptor binding affinity, which may lead to increased therapeutic efficacy.

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving various derivatives, it was observed that certain compounds provided significant protection against induced seizures in murine models. The most effective compound demonstrated an IC50 value comparable to established anticonvulsants like phenytoin .
  • Neurotoxicity Assessment : A neurotoxicity assessment using the rotarod test indicated that many derivatives exhibited minimal neurotoxic effects at therapeutic doses, suggesting a favorable safety profile .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c22-19-9-7-18(8-10-19)17-21(26)23-11-4-12-24-13-15-25(16-14-24)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJRYFWXWIZSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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